molecular formula C12H7IN2 B8198629 3-iodo-1,10-Phenanthroline

3-iodo-1,10-Phenanthroline

Cat. No. B8198629
M. Wt: 306.10 g/mol
InChI Key: SNMUFZWHPTZIGH-UHFFFAOYSA-N
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Description

3-iodo-1,10-Phenanthroline is a useful research compound. Its molecular formula is C12H7IN2 and its molecular weight is 306.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis in Organic Chemistry : It improves the Cu-catalyzed cross-coupling reactions of aryl iodides and bromides with primary and secondary alcohols. This improvement reduces the need for excessive use of the alcohol coupling partner in these reactions (Altman et al., 2008).

  • Ligand for Various Purposes : Phenanthroline-based ligands, including 3-iodo-1,10-Phenanthroline, can be used to develop new molecular chemosensors, ionophores, and intercalating agents for polynucleotides (Bencini & Lippolis, 2010).

  • Biological Applications : It modulates various enzyme activities linked to cellular energy metabolism, making it useful in experiments on oxidant effects in cells (Gerber, Bredy & Kahl, 1996).

  • Energy and Environmental Science : The tris(1,10-phenanthroline)cobalt(II/III) redox shuttle, which includes this compound, is used in fabricating iodine-free dye-sensitized solar cells with significant efficiency (Zhou et al., 2011).

  • Synthetic Chemistry : It serves as a versatile starting material for synthetic organic, inorganic, and supramolecular chemistry, used in designing UV-Vis-NIR luminescent organic derivatives and coordination compounds (Accorsi et al., 2009).

  • Optical and Magnetic Materials : Research on dysprosium iodates with 1,10-phenanthroline as an appending ligand explores novel nonlinear optical materials. Additionally, its complex shows slow relaxation of magnetization and coherent spin manipulation in Single Ion Magnets (Chai et al., 2009; Handzlik et al., 2020).

  • Antimicrobial Activity and DNA Interaction : Dy(III) complex containing 1,10-phenanthroline shows potent antibacterial activity and DNA cleavage ability (Khorasani-Motlagh et al., 2013).

  • Green Chemistry : Its catalyzed tandem reaction offers an environmentally benign, efficient, and simple route for the preparation of 2-aminobenzothiazoles (Zhang et al., 2012).

  • Analytical Chemistry : The 1,10-phenanthroline method effectively determines iron(II) in the presence of large amounts of iron(III) under specific conditions (Tamura et al., 1974).

properties

IUPAC Name

3-iodo-1,10-phenanthroline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7IN2/c13-10-6-9-4-3-8-2-1-5-14-11(8)12(9)15-7-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMUFZWHPTZIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC=C(C=C3C=C2)I)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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